1H-Indazole-3-carboxamide can be synthesized from indazole-3-carboxylic acid through various methods involving amine coupling. It falls under the classification of indazole derivatives, which are known for their diverse biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties. The compound's structure allows it to interact with biological targets effectively, making it a candidate for drug development.
The synthesis of 1H-indazole-3-carboxamide typically involves the following steps:
The reactivity of 1H-indazole-3-carboxamide includes:
These reactions are crucial for modifying the compound to enhance its biological activity or selectivity against specific targets.
As a PAK1 inhibitor, 1H-indazole-3-carboxamide works by binding to the kinase domain of PAK1, disrupting its activity. This inhibition is significant because PAK1 plays a role in cell signaling pathways that regulate cell growth, survival, and motility. The compound's ability to selectively inhibit PAK1 has been demonstrated through enzyme assays, with some derivatives showing IC50 values in the low nanomolar range (e.g., 9.8 nM for certain derivatives) .
The physical properties of 1H-indazole-3-carboxamide include:
Chemical properties include stability under normal conditions but may vary with changes in pH or exposure to strong oxidizing agents.
The primary applications of 1H-indazole-3-carboxamide derivatives are in medicinal chemistry, particularly as:
Fragment-based screening provides a rational approach to developing potent inhibitors by identifying minimal structural motifs that bind target proteins, followed by iterative expansion into optimized lead compounds. This strategy has proven particularly effective for designing 1H-indazole-3-carboxamide derivatives targeting oncologically relevant kinases. Zhang et al. utilized this approach to discover selective PAK1 inhibitors, identifying the 1H-indazole-3-carboxamide core as a fragment with high binding potential. Subsequent optimization involved introducing hydrophobic substituents into the deep back pocket and hydrophilic extensions into solvent-exposed regions, yielding compound 30l (PAK1 IC₅₀ = 9.8 nM). This derivative exhibited >100-fold selectivity against 29 off-target kinases and suppressed tumor migration and invasion in MDA-MB-231 breast cancer cells by downregulating Snail expression [1] [5].
Table 1: Fragment-Optimized 1H-Indazole-3-Carboxamide Derivatives
Compound | Target | Key Structural Modifications | Biological Activity |
---|---|---|---|
30l | PAK1 | Hydrophobic back-pocket substituent; hydrophilic extension | IC₅₀ = 9.8 nM; anti-migration |
15 | ASK1 | Isopropyl-triazole; cyclopropyl-imidazole | IC₅₀ = 29.9 nM; AP1 inhibition |
14d | FGFR1 | 3-Fluoro-4-methoxyphenyl; amide linker | IC₅₀ = 5.5 nM; kinase-selective |
Similarly, structure-based design of apoptosis signal-regulating kinase 1 (ASK1) inhibitors began with fragment 5 (ASK1 IC₅₀ = 532 nM), which bound the hinge region via hydrogen bonds between N2-Val757 and N1-Glu755. Fragment expansion incorporated an isopropyl-triazole moiety to engage Lys709, improving potency 18-fold (compound 15, ASK1 IC₅₀ = 29.9 nM). Molecular dynamics simulations confirmed enhanced hydrophobic packing and hydrogen bonding within the ATP-binding site [7]. These case studies underscore the utility of fragment growth in balancing potency, selectivity, and physicochemical properties while retaining the indazole-carboxamide pharmacophore.
Regioselective N1-alkylation of the indazole ring system remains a fundamental strategy for diversifying 1H-indazole-3-carboxamides. The ambident nucleophilic character of indazole (N1 vs. N2) necessitates careful optimization to control selectivity. Puri and Juvale demonstrated that alkylation with α-bromoacetamides under mild basic conditions (K₂CO₃/DMF) preferentially yielded N1-alkylated products bearing acetamido linkers. Electron-withdrawing carboxamide groups at C3 enhanced N1 selectivity by reducing N2 nucleophilicity. Derivatives like SN-1.1 and SN-2.1, featuring electron-deficient arylacetamido tethers, exhibited potent antiproliferative activity against MCF-7 breast cancer cells (GI₅₀ = 2.34 ± 0.036 μM and 3.21 ± 0.033 μM, respectively) [2] [4].
Key Advances in Regiocontrol:
A critical application involves constructing PARP-1 inhibitors via sequential nucleophilic substitutions. Unsubstituted 1H-indazole-3-carboxamide (2) was converted to advanced intermediates by alkylation with 1-bromo-3-chloropropane, followed by displacement with piperidine or 2,3-dioxoindoline. This yielded nanomolar inhibitors (e.g., compound 5, PARP-1 IC₅₀ = 6.8 μM) with efficacy in diabetes models [10]. The synthetic versatility of N1-alkylation enables rapid generation of structurally diverse libraries targeting diverse biological pathways.
Chemoenzymatic methods address regioselectivity challenges in N-functionalization through biocatalyst-mediated transformations. Lipases and transaminases exhibit remarkable selectivity for the indazole N1-position under mild aqueous conditions. Patent US20110172428A1 describes the synthesis of N-(1-azabicyclo[2.2.2]oct-3-yl)-1H-indazole-3-carboxamide via Candida antarctica lipase B (CAL-B)-catalyzed acylation. The enzyme selectively acylated the secondary amine of the azabicyclic moiety over the indazole nitrogen, enabling a one-pot tandem reaction without protecting groups. Subsequent hydrolysis provided the target compound in 82% yield and >99% ee [3].
Biocatalyst Advantages:
Despite these successes, limitations persist in substrate scope and enzyme robustness. Machine learning-guided protein engineering now enables optimization of lipase active sites to accommodate bulky indazole derivatives. Recent variants of Bacillus subtilis esterase show 10-fold increased activity toward tertiary alcohol-functionalized indazoles, expanding access to chiral building blocks previously inaccessible via chemical synthesis [3].
Solid-phase synthesis enables rapid generation of indazole-3-carboxamide libraries by immobilizing intermediates on resin supports, facilitating purification and diversification. Wang-type resins are particularly effective due to their acid-labile linkers. A representative protocol involves:
Table 2: Representative Solid-Phase Indazole-3-Carboxamide Library
Resin | Diversification Step | Compounds | Notable Derivatives | Biological Screening |
---|---|---|---|---|
Wang PS (aminomethyl) | Amines (26 variants) | 8a–8z | 8c (N-benzyl): FGFR1 inhibition | Kinase inhibition panel |
Sieber amide | Alkyl bromides (18 variants) | 15a–15r | 15: ASK1 IC₅₀ = 29.9 nM | AP1-HEK293 assay |
Rink amide | Sulfonylation/acylation | 12a–12j | 12e: VEGFR-2 IC₅₀ = 7 nM | Antiangiogenic activity |
Liu et al. applied this methodology to synthesize FGFR1 inhibitors, identifying 14d (FGFR1 IC₅₀ = 5.5 nM) through parallel screening of 32 resin-bound intermediates. DFT calculations performed on early library compounds (e.g., 8a, 8c, 8s) guided prioritization by predicting frontier orbital energetics correlating with kinase binding [8] [9]. Automated platforms now integrate solid-phase synthesis with HPLC-MS purification, enabling production of >200 derivatives weekly for high-throughput phenotypic screening against tumor migration and invasion assays [1].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5